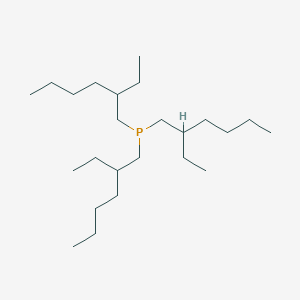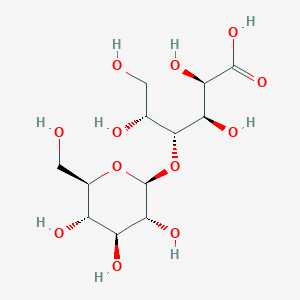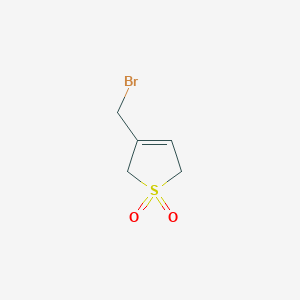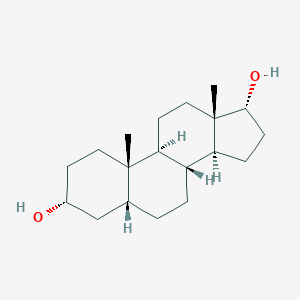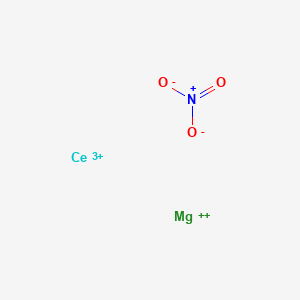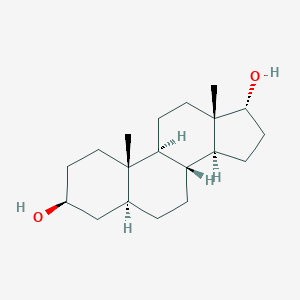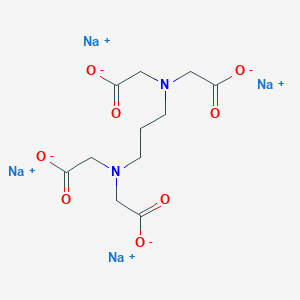
Glycine, N,N'-1,3-propanediylbis(N-(carboxymethyl)-, tetrasodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N,N'-1,3-propanediylbis(N-(carboxymethyl)-, tetrasodium salt, also known as tetrasodium EDTA, is a chelating agent commonly used in scientific research. It is a synthetic compound that is widely used in various applications due to its ability to bind to metal ions.
Mecanismo De Acción
Tetrasodium EDTA works by binding to metal ions and forming a stable complex. This complex prevents the metal ions from reacting with other molecules and causing unwanted reactions. The stability of the complex depends on the pH of the solution and the concentration of the metal ions.
Efectos Bioquímicos Y Fisiológicos
Tetrasodium EDTA has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antioxidant properties, as well as anti-inflammatory and anti-cancer effects. It has also been shown to improve the absorption of certain nutrients, such as calcium and magnesium.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Glycine, N,N'-1,3-propanediylbis(N-(carboxymethyl)-, tetrasodium salt EDTA in lab experiments is its ability to remove metal ions from solutions. This can prevent unwanted reactions and improve the accuracy of experiments. However, there are also limitations to its use. Tetrasodium EDTA can bind to other molecules in addition to metal ions, which can affect the results of experiments. It can also be toxic to cells at high concentrations.
Direcciones Futuras
There are several future directions for research on Glycine, N,N'-1,3-propanediylbis(N-(carboxymethyl)-, tetrasodium salt EDTA. One area of research is the development of new chelating agents that are more selective and efficient than Glycine, N,N'-1,3-propanediylbis(N-(carboxymethyl)-, tetrasodium salt EDTA. Another area of research is the use of Glycine, N,N'-1,3-propanediylbis(N-(carboxymethyl)-, tetrasodium salt EDTA in the treatment of various diseases, such as cancer and Alzheimer's disease. Additionally, research is needed to better understand the mechanisms of action of Glycine, N,N'-1,3-propanediylbis(N-(carboxymethyl)-, tetrasodium salt EDTA and its effects on various biological systems.
Métodos De Síntesis
Tetrasodium EDTA is synthesized from ethylenediaminetetraacetic acid (EDTA) and sodium hydroxide. The reaction results in the formation of Glycine, N,N'-1,3-propanediylbis(N-(carboxymethyl)-, tetrasodium salt EDTA and water. The synthesis process is relatively simple and cost-effective, making it a popular choice for various applications.
Aplicaciones Científicas De Investigación
Tetrasodium EDTA is widely used in scientific research due to its chelating properties. It is commonly used to remove metal ions from solutions and to prevent metal ion contamination during experiments. It is also used in cell culture media to prevent metal ion toxicity and to improve cell growth.
Propiedades
Número CAS |
18719-03-4 |
|---|---|
Nombre del producto |
Glycine, N,N'-1,3-propanediylbis(N-(carboxymethyl)-, tetrasodium salt |
Fórmula molecular |
C11H14N2Na4O8 |
Peso molecular |
394.2 g/mol |
Nombre IUPAC |
tetrasodium;2-[3-[bis(carboxylatomethyl)amino]propyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C11H18N2O8.4Na/c14-8(15)4-12(5-9(16)17)2-1-3-13(6-10(18)19)7-11(20)21;;;;/h1-7H2,(H,14,15)(H,16,17)(H,18,19)(H,20,21);;;;/q;4*+1/p-4 |
Clave InChI |
YBAPEZRVAJFQCN-UHFFFAOYSA-J |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])CN(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
C(CN(CC(=O)[O-])CC(=O)[O-])CN(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Otros números CAS |
18719-03-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




